molecular formula C17H20N4OS B12179190 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Cat. No.: B12179190
M. Wt: 328.4 g/mol
InChI Key: AAGGNBYCBQUBKT-UHFFFAOYSA-N
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Description

3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide is a complex organic compound that features an indole ring, a thiadiazole ring, and a propanamide group

Properties

Molecular Formula

C17H20N4OS

Molecular Weight

328.4 g/mol

IUPAC Name

3-indol-1-yl-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]propanamide

InChI

InChI=1S/C17H20N4OS/c1-12(2)11-16-19-20-17(23-16)18-15(22)8-10-21-9-7-13-5-3-4-6-14(13)21/h3-7,9,12H,8,10-11H2,1-2H3,(H,18,20,22)

InChI Key

AAGGNBYCBQUBKT-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NN=C(S1)NC(=O)CCN2C=CC3=CC=CC=C32

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. One common approach is to start with the formation of the indole ring, followed by the introduction of the thiadiazole moiety, and finally, the attachment of the propanamide group. Specific reaction conditions, such as the use of catalysts, solvents, and temperature control, are crucial to achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize reaction conditions for large-scale synthesis. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can modify the functional groups, leading to new compounds.

    Substitution: Substitution reactions can occur at the indole or thiadiazole rings, introducing new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent choice, and reaction time are optimized based on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups, enhancing the compound’s properties.

Scientific Research Applications

Chemical Properties and Structure

The compound features:

  • Indole Moiety : Known for its presence in various biologically active compounds.
  • Thiadiazole Ring : Associated with diverse pharmacological properties, including antimicrobial and anticancer activities.

Anticancer Properties

Research indicates that compounds with similar structures to 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide exhibit significant anticancer activities. For example:

  • Imidazo[2,1-b][1,3,4]thiadiazole derivatives have shown promising antiproliferative effects against various cancer cell lines, including murine leukemia and human cervix carcinoma cells, with IC50 values in the nanomolar range .

Antimicrobial Activity

Compounds containing thiadiazole rings generally demonstrate antimicrobial properties. Studies have shown that derivatives of thiadiazoles can effectively inhibit both Gram-positive and Gram-negative bacteria .

Synthesis and Mechanism of Action

The synthesis of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide typically involves multi-step organic reactions. The mechanisms through which this compound exerts its biological effects are still under investigation but may involve:

  • Interaction with specific biological targets.
  • Induction of apoptosis in cancer cells through various signaling pathways.

Case Study 1: Anticancer Activity Evaluation

A study evaluated the anticancer activity of thiadiazole derivatives against several human cancer cell lines (PC3 for prostate cancer, HT-29 for colon cancer). The results indicated that certain derivatives exhibited cytotoxic activity comparable to established chemotherapeutics like doxorubicin .

Case Study 2: Antimicrobial Testing

Another research effort focused on the antimicrobial efficacy of synthesized thiadiazole compounds. The study reported good to moderate antibacterial activity at concentrations ranging from 16 to 31.25 µg/mL against various bacterial strains .

Mechanism of Action

The mechanism of action of 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide involves its interaction with specific molecular targets. The indole and thiadiazole rings can interact with enzymes, receptors, or other proteins, modulating their activity. The compound may also affect cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • **3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide
  • **3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide

Uniqueness

Compared to similar compounds, 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide stands out due to its unique combination of functional groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Biological Activity

The compound 3-(1H-indol-1-yl)-N-[(2Z)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]propanamide (CAS Number: 1219546-34-5) is a synthetic organic molecule that integrates an indole moiety with a thiadiazole ring. This unique structural combination suggests potential biological activities, particularly in the fields of medicinal chemistry and pharmacology.

Structural Characteristics

The molecular formula of this compound is C19H22N4O2SC_{19}H_{22}N_{4}O_{2}S with a molecular weight of 370.5 g/mol. The presence of both indole and thiadiazole rings is significant due to their known biological activities.

PropertyValue
Molecular FormulaC19H22N4O2SC_{19}H_{22}N_{4}O_{2}S
Molecular Weight370.5 g/mol
CAS Number1219546-34-5

Anticancer Properties

Research indicates that compounds featuring the thiadiazole moiety exhibit notable anticancer properties. In studies involving various cancer cell lines, including breast adenocarcinoma (MCF-7) and human hepatocellular carcinoma (HepG2), derivatives of thiadiazoles have shown promising cytotoxic effects. For instance, a related compound demonstrated an IC50 value of 3.3 μM against the MDA-MB-231 cell line, suggesting significant potential as an anticancer agent .

The mechanism by which this compound exerts its biological effects may involve interactions with specific proteins or enzymes implicated in cancer pathways. Preliminary docking studies suggest that it may inhibit critical enzymes, thus disrupting cancer cell proliferation .

Antimicrobial Activity

Thiadiazole derivatives have also been recognized for their antimicrobial properties. Compounds similar to the one in focus have shown efficacy against various bacterial strains, indicating potential applications in treating infections .

Case Studies

  • In Vitro Studies : A study evaluated the cytotoxicity of various thiadiazole derivatives against different cancer cell lines using the MTT assay. The results indicated that several compounds exhibited lower IC50 values compared to standard treatments like 5-Fluorouracil, highlighting their potential as effective anticancer agents .
  • Antimicrobial Testing : Another investigation assessed the antimicrobial activity of thiadiazole derivatives against Mycobacterium smegmatis and other pathogens. Compounds demonstrated MIC values significantly lower than traditional antibiotics, suggesting their utility in antimicrobial therapy .

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